molecular formula C19H24N4S2 B3509458 N-(2,5-dimethylphenyl)-N'-(4-isopropylphenyl)-1,2-hydrazinedicarbothioamide

N-(2,5-dimethylphenyl)-N'-(4-isopropylphenyl)-1,2-hydrazinedicarbothioamide

Cat. No.: B3509458
M. Wt: 372.6 g/mol
InChI Key: IHKKRACOXUJHMD-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-N’-(4-isopropylphenyl)-1,2-hydrazinedicarbothioamide is an organic compound that belongs to the class of hydrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-N’-(4-isopropylphenyl)-1,2-hydrazinedicarbothioamide typically involves the reaction of 2,5-dimethylphenylhydrazine with 4-isopropylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

2,5-dimethylphenylhydrazine+4-isopropylphenyl isothiocyanateN-(2,5-dimethylphenyl)-N’-(4-isopropylphenyl)-1,2-hydrazinedicarbothioamide\text{2,5-dimethylphenylhydrazine} + \text{4-isopropylphenyl isothiocyanate} \rightarrow \text{N-(2,5-dimethylphenyl)-N'-(4-isopropylphenyl)-1,2-hydrazinedicarbothioamide} 2,5-dimethylphenylhydrazine+4-isopropylphenyl isothiocyanate→N-(2,5-dimethylphenyl)-N’-(4-isopropylphenyl)-1,2-hydrazinedicarbothioamide

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding amines or hydrazines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halides, alkoxides, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, hydrazines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N’-(4-isopropylphenyl)-1,2-hydrazinedicarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-N’-(4-isopropylphenyl)-1,2-hydrazinedicarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

  • N-(2,5-dimethylphenyl)-N’-(4-methylphenyl)-1,2-hydrazinedicarbothioamide
  • N-(2,5-dimethylphenyl)-N’-(4-ethylphenyl)-1,2-hydrazinedicarbothioamide
  • N-(2,5-dimethylphenyl)-N’-(4-tert-butylphenyl)-1,2-hydrazinedicarbothioamide

Comparison: Compared to its analogs, N-(2,5-dimethylphenyl)-N’-(4-isopropylphenyl)-1,2-hydrazinedicarbothioamide exhibits unique properties due to the presence of the isopropyl group, which can influence its steric and electronic characteristics. This can result in different reactivity and biological activity profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-[(4-propan-2-ylphenyl)carbamothioylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4S2/c1-12(2)15-7-9-16(10-8-15)20-18(24)22-23-19(25)21-17-11-13(3)5-6-14(17)4/h5-12H,1-4H3,(H2,20,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKKRACOXUJHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NNC(=S)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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